
2',3'-Dideoxyguanosine
Übersicht
Beschreibung
Dideoxyguanosine is a nucleoside analog that is structurally similar to deoxyguanosine but lacks hydroxyl groups at the 2’ and 3’ positions of its sugar moiety. This modification makes it an important compound in the study of nucleic acids and their analogs, particularly in the context of antiviral and anticancer research .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dideoxyguanosin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Behandlung von 3’-Amino-3’-Desoxythymidin und 2,6-Diaminopurin mit Pyrimidinnukleosidphosphorylase und Purinnukleosidphosphorylase beinhaltet, um 3’-Amino-2’,3’-Didesoxyribosyl-2,6-Diaminopurin herzustellen. Dieser Zwischenstoff wird dann enzymatisch mit Adenosindesaminase zu Dideoxyguanosin umgesetzt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Dideoxyguanosin beinhaltet typischerweise die Verwendung von mikrobiellen Zellen mit Nukleosidphosphorylase-Aktivität, entweder durch Isolierung und Reinigung von Enzymen oder durch gentechnische Methoden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dideoxyguanosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumazid oder halogenierte Verbindungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Nukleosidderivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Hepatitis B Virus (HBV) Inhibition
2',3'-Dideoxyguanosine has been shown to exhibit antiviral activity against the duck hepatitis B virus (DHBV). In studies involving duck models, ddG effectively inhibited DHBV replication, suggesting its potential as a therapeutic agent for hepatitis B infections in humans . This application underscores the compound's utility in targeting viral replication mechanisms.
HIV Research
As a reverse transcriptase inhibitor, ddG plays a crucial role in HIV research. It is incorporated into viral DNA during reverse transcription, leading to chain termination due to the lack of 3' hydroxyl groups. This property makes ddG a valuable tool in the development of antiretroviral therapies aimed at inhibiting HIV replication .
Molecular Biology Techniques
Chain Termination in DNA Sequencing
One of the most notable applications of ddG is in chain-termination methods for DNA sequencing, such as Sanger sequencing. The incorporation of ddGTP (the triphosphate form) during DNA synthesis results in the termination of the growing DNA strand, allowing for the determination of nucleotide sequences . This technique has been foundational in genomics and remains widely used for sequencing applications.
Polymerase Chain Reaction (PCR)
In PCR, ddG can be used to design primers that terminate at specific sites, enabling selective amplification of target sequences. This application is particularly useful when working with low-copy-number templates or when designing probes for hybridization assays .
Research and Development
Drug Development
The structural modifications inherent in this compound have led to its exploration as a prodrug candidate. Research has focused on developing derivatives that enhance its efficacy and reduce toxicity while maintaining antiviral properties. For instance, 3'-amino-2',3'-dideoxyguanosine has been synthesized as a more effective variant with potential applications in drug development pipelines .
Biotechnology Applications
ddG and its derivatives are utilized in various biotechnological applications, including the synthesis of aptamers and RNA molecules that require precise control over nucleotide incorporation. The inability of polymerases to extend from dideoxy nucleotides is exploited in techniques such as pyrophosphorolysis-activated polymerization (PAP), which aids in detecting rare mutations .
Case Studies and Research Findings
Wirkmechanismus
Dideoxyguanosine exerts its effects primarily by inhibiting viral DNA polymerases. It is incorporated into the growing DNA chain during replication, leading to chain termination due to the lack of a 3’ hydroxyl group. This mechanism is particularly effective against viruses such as human immunodeficiency virus and hepatitis B virus .
Vergleich Mit ähnlichen Verbindungen
Deoxyguanosine: Similar in structure but contains hydroxyl groups at the 2’ and 3’ positions.
Azidothymidine: Another nucleoside analog used in antiviral therapy.
Dideoxycytidine: Lacks hydroxyl groups at the 2’ and 3’ positions, similar to dideoxyguanosine.
Uniqueness: Dideoxyguanosine’s unique structure, lacking hydroxyl groups at the 2’ and 3’ positions, makes it particularly effective in terminating DNA synthesis, which is a key feature in its antiviral activity .
Biologische Aktivität
2',3'-Dideoxyguanosine (ddG) is a nucleoside analog that has garnered significant attention due to its antiviral properties, particularly against human immunodeficiency virus (HIV). This article provides a comprehensive overview of the biological activity of ddG, including its pharmacological effects, mechanisms of action, metabolism, and relevant case studies.
Antiviral Activity
The primary biological activity of this compound is its effectiveness as an antiviral agent. Studies have demonstrated that ddG exhibits potent anti-HIV activity, with an effective dose (EC50) ranging from 0.1 to 1.0 µM in various human cell lines such as H-9 and MT-2 cells . Notably, the presence of excess natural purine nucleosides does not reverse the antiviral effects of ddG, suggesting a unique mechanism of action that does not rely on its conversion to active triphosphate forms .
The mechanism by which ddG exerts its antiviral effects involves its incorporation into viral DNA during replication. However, studies have shown that the formation of ddG triphosphate was not detected in certain cell types despite the presence of effective concentrations of ddG, raising questions about the necessity of this metabolite for its antiviral activity .
Metabolism and Pharmacokinetics
The metabolism of ddG is critical to understanding its biological activity. In vitro studies indicate that ddG undergoes extensive catabolism in human cells, leading to the production of various metabolites. For example, when CEM cells were treated with labeled ddG, most of the isotope was recovered as ribo- and deoxyribonucleotides rather than as ddG nucleotides . This suggests that while ddG can be phosphorylated to its active form, the efficiency may vary significantly across different cell types.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Cellular Pharmacology : A study investigated the uptake and metabolism of ddG in HIV-infected and non-infected cells. It found that intracellular levels of ddG were significantly higher than extracellular levels, indicating efficient cellular uptake .
- Prodrug Approaches : Research has explored the use of prodrugs derived from ddG to enhance its pharmacokinetic properties. For instance, a guanosine prodrug approach has been shown to improve the bioavailability and efficacy of guanosine analogs in vitro .
- Comparative Studies : A comparative analysis of various nucleoside analogs indicated that ddG's EC50 values were competitive with other established antiretroviral agents. For example, in MT-2 cells, ddG exhibited an EC50 comparable to that of other nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir and carbovir .
Table 1: Antiviral Efficacy Comparison
Nucleoside | EC50 (μM) | IC50 (μM) | Trials |
---|---|---|---|
ddC | 0.27 ± 0.03 | 4 ± 1.4 | 3 |
ddI | 18 ± 4 | >>100 | 3 |
DAPD | 10 ± 4 | >>100 | 3 |
CBV | 1.1 ± 0.1 | >100 | 3 |
Abacavir | 2.5 ± 0.5 | 52 ± 10 | 4 |
D4T | 2.8 ± 0.7 | >100 | 8 |
D4G (PBS) | 4.8 ± 1.6 | 47 ± 14 | 10 |
Note: Values represent mean ± standard deviation; ND = no detectable anti-HIV activity .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234527 | |
Record name | 2',3'-Dideoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85326-06-3 | |
Record name | Dideoxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Dideoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.